molecular formula C23H22N2O3S B2918158 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 362490-90-2

3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2918158
CAS No.: 362490-90-2
M. Wt: 406.5
InChI Key: UJNILVYYMGPEKJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a tosyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with tosylhydrazine under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction conditions can also improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the tosyl group, for example, enhances its stability and reactivity in certain reactions. Additionally, its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-8-14-21(15-9-17)29(26,27)25-23(19-6-4-3-5-7-19)16-22(24-25)18-10-12-20(28-2)13-11-18/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNILVYYMGPEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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